molecular formula C14H19NO3 B8400369 (4-Phenyl-butyrylamino)-acetic acid ethyl ester

(4-Phenyl-butyrylamino)-acetic acid ethyl ester

Cat. No. B8400369
M. Wt: 249.30 g/mol
InChI Key: CZTSIIMDDJFVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenyl-butyrylamino)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C14H19NO3 and its molecular weight is 249.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Phenyl-butyrylamino)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Phenyl-butyrylamino)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4-Phenyl-butyrylamino)-acetic acid ethyl ester

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 2-(4-phenylbutanoylamino)acetate

InChI

InChI=1S/C14H19NO3/c1-2-18-14(17)11-15-13(16)10-6-9-12-7-4-3-5-8-12/h3-5,7-8H,2,6,9-11H2,1H3,(H,15,16)

InChI Key

CZTSIIMDDJFVBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)CCCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-Phenylbutyric acid (2.46 g, 15 mmol) was dissolved in distilled THF (70 ml) in an argon atmosphere. After cooling in an ice bath, carbonyldiimidazole (CDI) (2.43 g, 1.5 mmol) was added and the mixture was stirred cold 1 hour and at room temperature 1 hour. The mixture was then cooled and glycine ethyl ester.HCl (2.09 g, 15 mmol) and distilled Et3N (2.1 ml, 15 mmol) were added. The mixture was left stirring overnight at room temperature. After removal of the solvent in vacuo, Et2O (200 ml) was added. The solution was washed with 1N HCl (70 ml), 0.5 N NaOH (70 ml) and saturated NaCl solution (70 ml), dried (MgSO4) and freed of solvent in vacuo leaving title compound (3.13 g, 84%) as white crystalline material. TLC: silica gel, Et2O, UV; Rf : 0.58.
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
2.09 g
Type
reactant
Reaction Step Four
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Four
Yield
84%

Synthesis routes and methods II

Procedure details

4-Phenylbutyric acid (2.46 g, 15 mmol) was dissolved in distilled THF (70 ml) in an argon atmosphere. After cooling in an ice bath, carbonyldiimidazole (CDI) (2.43 g, 1.5 mmol) was added and the mixture was stirred cold 1 hour and at room temperature 1 hour. The mixture was then cooled and glycine ethyl ester ·HCl (2.09 g, 15 mmol) and distilled Et3N (2.1 ml, 15 mmol) were added. The mixture was left stirring overnight at room temperature. After removal of the solvent in vacuo, Et2O (200 ml) was added. The solution was washed with 1N HCl (70 ml), 0.5 N NaOH (70 ml) and saturated NaCl solution (70 ml), dried (MgSO4) and freed of solvent in vacuo leaving title compound (3.13 g, 84%) as white crystalline material. TLC: silica gel, Et2O, UV; Rf: 0.58.
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Three
Name
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Yield
84%

Synthesis routes and methods III

Procedure details

4-Phenylbutyric acid (2.46 g, 15 mmol) was dissolved in distilled tetrahydrofuran (70 ml) in an argon atmosphere. After cooling in an ice bath, carbonyl diimidazole (2.43 g, 15 mmol) was added and the mixture was stirred cold 1 hour and at room temperature 1 hour. The mixture was then cooled and glycine ethyl ester.hydrochloride (2.09 g, 15 mmol) and distilled triethylamine (2.1 ml, 15 mmol) were added. The mixture was left stirring overnight at room temperature. After removal of the solvent in vacuo, ethyl ether (200 ml) was added. The solution was washed with 1 N hydrochloric acid (70 ml), 0.5 N sodium hydroxide (70 ml) and saturated sodium chloride solution (70 ml), dried over anhydrous magnesium sulfate and freed of solvent in vacuo leaving the title I compound (3.13 g) as white crystalline material.
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step Two
Quantity
2.09 g
Type
reactant
Reaction Step Three
Quantity
2.1 mL
Type
reactant
Reaction Step Three

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